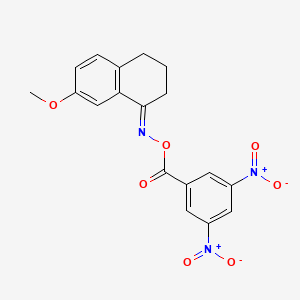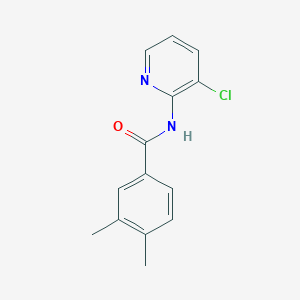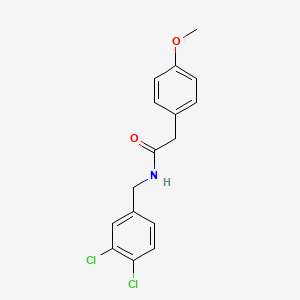![molecular formula C16H13BrN2O B5714669 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is a quinoxaline compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis and cell division. This leads to the inhibition of cancer cell growth and bacterial proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
In bacterial cells, this compound has been shown to inhibit cell wall synthesis and disrupt bacterial membrane integrity. This leads to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline in lab experiments is its broad spectrum of activity. It has been shown to be effective against various cancer cell lines and bacterial strains. Additionally, it has relatively low toxicity, making it a promising candidate for further development.
However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline. One potential direction is the development of more water-soluble derivatives of this compound. This could improve its effectiveness in vivo and increase its potential as a therapeutic agent.
Another potential direction is the study of the mechanism of action of this compound. Further research in this area could lead to the development of more targeted and effective therapies.
Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration in vivo. This could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its broad spectrum of activity and relatively low toxicity make it a promising candidate for further development as a therapeutic agent. Further research in the areas of mechanism of action, pharmacokinetics and pharmacodynamics, and development of more water-soluble derivatives could lead to the development of more effective and targeted therapies.
Synthesemethoden
The most common method for the synthesis of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline involves the reaction of 3-methylquinoxaline with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its potential as an anticancer agent, this compound has also been studied for its potential as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOMYRAYECOKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)


![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
